molecular formula C11H11NO2 B131834 Ethyl (2-ethynylphenyl)carbamate CAS No. 148550-52-1

Ethyl (2-ethynylphenyl)carbamate

Cat. No. B131834
M. Wt: 189.21 g/mol
InChI Key: JIVDSVMOLSICNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-ethynylphenyl)carbamate, also known as AY-9944, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1950s and has since been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of Ethyl (2-ethynylphenyl)carbamate involves its inhibition of HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor to cholesterol. By inhibiting this enzyme, Ethyl (2-ethynylphenyl)carbamate reduces the production of cholesterol in cells. This mechanism has been used to study the effects of cholesterol on various biological processes.

Biochemical And Physiological Effects

Ethyl (2-ethynylphenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been used to study the role of cholesterol in various diseases such as atherosclerosis, and has been shown to reduce cholesterol levels in cells. Additionally, Ethyl (2-ethynylphenyl)carbamate has been used to study the effects of cholesterol on the development of the nervous system, and has been shown to affect the growth of neurons in vitro.

Advantages And Limitations For Lab Experiments

Ethyl (2-ethynylphenyl)carbamate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. Additionally, its mechanism of action is well-understood, making it a useful tool for studying the effects of cholesterol on various biological processes. However, there are also limitations to its use. Ethyl (2-ethynylphenyl)carbamate is a relatively non-specific inhibitor of HMG-CoA reductase, and may affect other biological processes in addition to cholesterol synthesis. Additionally, its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the use of Ethyl (2-ethynylphenyl)carbamate in scientific research. One area of interest is the role of cholesterol in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Ethyl (2-ethynylphenyl)carbamate has been shown to affect the growth of neurons in vitro, and further research could investigate its potential use as a therapeutic agent for these diseases. Additionally, Ethyl (2-ethynylphenyl)carbamate could be used to study the effects of cholesterol on other biological processes, such as immune function and inflammation. Overall, Ethyl (2-ethynylphenyl)carbamate is a valuable tool for investigating the role of cholesterol in various biological processes, and has the potential to contribute to future advancements in scientific research.

Synthesis Methods

The synthesis of Ethyl (2-ethynylphenyl)carbamate involves the reaction of 2-ethynylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, ethyl (2-ethynylphenyl)carbamate. This synthesis method has been well-established and is widely used in laboratories.

Scientific Research Applications

Ethyl (2-ethynylphenyl)carbamate has been used in numerous scientific studies to investigate its effects on various biological processes. It has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels in cells and has been used to study the role of cholesterol in various diseases such as atherosclerosis.

properties

CAS RN

148550-52-1

Product Name

Ethyl (2-ethynylphenyl)carbamate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl N-(2-ethynylphenyl)carbamate

InChI

InChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13)

InChI Key

JIVDSVMOLSICNR-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC=C1C#C

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C#C

synonyms

Carbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI)

Origin of Product

United States

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